molecular formula C3H10N6O7P2 B096152 Melamine pyrophosphate CAS No. 15541-60-3

Melamine pyrophosphate

Cat. No. B096152
CAS RN: 15541-60-3
M. Wt: 304.1 g/mol
InChI Key: XZTOTRSSGPPNTB-UHFFFAOYSA-N
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Patent
US06733697B2

Procedure details

1200 grams of water was warmed to 130° F. To this, while being agitated, was added 100 grams of melamine (2,4,6-triamine-1,3,5-triazine) and a char and/or phase transfer catalyst as set forth in Table 2-B below. The mixture was then warmed to 150° F. and 104.5 grams of tetrasodium pyrophosphate was added. The mixture was heated to 170° F. and the slow addition of 200 grams of twenty degree Baumé muriatic acid was started. Warming was continued until to 200° F., at which time cooling is started. When cooled to 70° F., the mixture was filtered, dried and ground to recover the flame retardant.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
104.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1200 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([NH2:9])=[N:7][C:5]([NH2:6])=[N:4][C:2]=1[NH2:3].[O-:10][P:11]([O:14][P:15]([O-:18])([O-:17])=[O:16])(=[O:13])[O-:12].[Na+].[Na+].[Na+].[Na+].Cl>O>[OH:12][P:11]([O:14][P:15]([OH:18])([OH:17])=[O:16])(=[O:10])[OH:13].[N:1]1[C:8]([NH2:9])=[N:7][C:5]([NH2:6])=[N:4][C:2]=1[NH2:3] |f:1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Step Two
Name
Quantity
104.5 g
Type
reactant
Smiles
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1200 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °F
Stirring
Type
CUSTOM
Details
To this, while being agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 170° F.
TEMPERATURE
Type
TEMPERATURE
Details
Warming
CUSTOM
Type
CUSTOM
Details
was continued until to 200° F., at which time
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
When cooled to 70° F.
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to recover the flame retardant

Outcomes

Product
Name
Type
Smiles
OP(O)(=O)OP(=O)(O)O.N1=C(N)N=C(N)N=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.